3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a difluoromethyl group, a benzodiazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is the difluoromethylation of a benzodiazole precursor, followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the benzodiazole ring play crucial roles in its activity, allowing it to bind to target proteins and enzymes effectively. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl group and have similar biological activities.
Difluoromethylated heterocycles: These compounds also feature the difluoromethyl group and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17F2N5O2 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-[[2-(difluoromethyl)benzimidazol-1-yl]methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H17F2N5O2/c21-17(22)18-24-14-8-4-5-9-15(14)27(18)12-16-25-20(29-26-16)19(28)23-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2,(H,23,28) |
InChI Key |
JQGLZNQQUFSEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)CN3C4=CC=CC=C4N=C3C(F)F |
Origin of Product |
United States |
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